Bienvenue dans la boutique en ligne BenchChem!

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one

regiochemistry structure-activity relationship chromanone scaffold

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one (CAS 124360-59-4, molecular formula C₁₄H₁₆O₅, MW 264.27 g/mol) is a synthetic chroman-4-one derivative belonging to the 2,2-dimethylchromanone family of heterocyclic compounds. It features a characteristic 6-acetyl-7-hydroxy-5-methoxy substitution pattern on the chromanone core, distinguishing it from both natural chromanone congeners and synthetic analogs.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 124360-59-4
Cat. No. B3320486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one
CAS124360-59-4
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=C(C=C1O)OC(CC2=O)(C)C)OC
InChIInChI=1S/C14H16O5/c1-7(15)11-8(16)5-10-12(13(11)18-4)9(17)6-14(2,3)19-10/h5,16H,6H2,1-4H3
InChIKeyDOMYZQKWMPBQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one (CAS 124360-59-4): Structural Identity and Class Context for Procurement Decisions


6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one (CAS 124360-59-4, molecular formula C₁₄H₁₆O₅, MW 264.27 g/mol) is a synthetic chroman-4-one derivative belonging to the 2,2-dimethylchromanone family of heterocyclic compounds . It features a characteristic 6-acetyl-7-hydroxy-5-methoxy substitution pattern on the chromanone core, distinguishing it from both natural chromanone congeners and synthetic analogs [1]. The compound has been documented as a key intermediate in the synthesis of dihydroalloptaeroxylin and dihydrospatheliachromene, two pyranocoumarin natural products [2]. Unlike the more extensively studied 6-acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7), which has demonstrated anti-platelet aggregation and anti-adipogenic activities, the 7-hydroxy-5-methoxy substitution confers distinct hydrogen-bonding capacity, altered lipophilicity, and unique regiochemical reactivity that cannot be replicated by des-hydroxy or des-methoxy analogs [3].

Why Generic Substitution of 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with In-Class Chromanones Fails


Chroman-4-one derivatives are not interchangeable scaffolds. Even minor changes in the substitution pattern—such as the presence or absence of a single hydroxyl or methoxy group—result in fundamentally different hydrogen-bonding networks, electronic distributions, and metabolic liabilities [1]. The target compound carries three chemically distinct substituents (6-acetyl, 7-hydroxy, and 5-methoxy) arranged in a specific regiochemical relationship that is absent from the most commonly available in-class analogs, including 6-acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7, lacking both 7-OH and 5-OCH₃), 6-acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one (CAS 124360-56-1, lacking the 5-OCH₃ methyl cap), and the positional isomer 6-acetyl-5-hydroxy-7-methoxy-2,2-dimethyl-3H-chromen-4-one [2]. Critically, the 7-hydroxy group introduces a titratable moiety (predicted pKa 7.60 ± 0.40) that alters solubility, protein binding, and formulation behavior under physiological conditions . The 5-methoxy group simultaneously modulates electron density on the aromatic ring and eliminates a hydrogen-bond donor, creating a pharmacological profile distinct from both the dihydroxy and des-methoxy analogs. The quantitative evidence below establishes why procurement of the precise substitution pattern is required rather than approximation with a structurally similar chromanone.

Product-Specific Quantitative Evidence Guide for 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one (CAS 124360-59-4)


Regiochemical Substitution Pattern: Unique 6-Acetyl-7-Hydroxy-5-Methoxy Arrangement vs. Common In-Class Isomers

The target compound possesses the specific 6-acetyl-7-hydroxy-5-methoxy substitution array on the chroman-4-one core. This arrangement is structurally distinct from three commercially available or naturally occurring comparators: (a) 6-acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7), which lacks both the 7-OH and 5-OCH₃ groups; (b) 6-acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one (CAS 124360-56-1), which contains a 5-OH in place of the 5-OCH₃; and (c) the positional isomer 6-acetyl-5-hydroxy-7-methoxy-2,2-dimethyl-3H-chromen-4-one, in which the OH and OCH₃ positions are swapped [1]. The 5-OCH₃ group eliminates one hydrogen-bond donor relative to the 5,7-dihydroxy analog while retaining methyl ether lipophilicity, and the 7-OH provides a titratable site (predicted pKa 7.60) absent in the fully des-hydroxy analog . In the cannabinoid receptor ligand series reported by Morales et al. (2014), the 5-hydroxy vs. 7-hydroxy regiochemistry on the 2,2-dimethylchroman-4-one scaffold produced distinct CB1/CB2 binding profiles, demonstrating that hydroxyl position alone determines pharmacological outcome [2].

regiochemistry structure-activity relationship chromanone scaffold

Documented Synthetic Intermediate Role: Dihydroalloptaeroxylin Synthesis Pathway vs. Alternative Routes

The target compound is explicitly documented as a starting material (compound 8) in the synthesis of dihydrospatheliachromene (5) as reported by Prasad et al. (1988) [1]. In this synthetic route, 6-acetyl-7-hydroxy-5-methoxy-2,2-dimethyl-2H-chroman (the chroman form of the target compound) undergoes deacylation with aqueous Na₂CO₃ to yield the dihydropyranocoumarin product. This route was presented as an alternative to the primary pathway starting from 6-acetyl-5,7-dihydroxy-2,2-dimethylchroman (1) via Kostanecki-Robinson reaction, acetylation, and subsequent deacylation [1]. The availability of the 5-methoxy group in the target compound eliminates the need for a late-stage selective methylation step required in the primary route, providing synthetic convergence advantages. A related Japanese patent (JPS6219579A) discloses the use of 6-acetyl-3,7-dihydroxy-5-methoxy-2,2-dimethylchroman as an intermediate for hamaudol, a chromone with COX-1/COX-2 inhibitory activity (IC50 0.30 and 0.57 mM, respectively), further contextualizing the synthetic relevance of the 5-methoxy-7-hydroxy chroman/chromanone scaffold .

synthetic intermediate pyranocoumarin synthesis natural product derivatization

Physicochemical Differentiation: pKa, Hydrogen-Bonding Capacity, and logP vs. 6-Acetyl-2,2-dimethylchroman-4-one

The presence of the 7-hydroxy group confers an ionizable center to the target compound that is entirely absent in the commonly procured analog 6-acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7). The predicted pKa of 7.60 ± 0.40 means the target compound exists as a mixture of neutral and anionic forms at physiological pH (7.4), directly affecting aqueous solubility, plasma protein binding, and passive membrane permeability . The 5-methoxy group contributes additional lipophilicity without adding a hydrogen-bond donor, yielding a calculated XLogP3-AA of approximately 1.8 [1]. In contrast, 6-acetyl-2,2-dimethylchroman-4-one (no OH, no OCH₃) has no ionizable group and a lower hydrogen-bond acceptor count (3 vs. 5), fundamentally altering its pharmacokinetic and target-binding profile . For the 6-acetyl-5,7-dihydroxy analog (CAS 124360-56-1), the presence of two phenolic OH groups increases HBD count to 2 and raises TPSA, potentially reducing membrane permeability relative to the target compound's monohydroxy-monomethoxy pattern.

physicochemical properties pKa hydrogen bonding drug-likeness

Class-Level Cytotoxicity Reference: 6-Acetyl-2,2-dimethylchroman-4-one Establishes Baseline Anti-Proliferative Activity That the Target Compound May Modulate

While direct cytotoxicity data for the target compound are absent from peer-reviewed literature, the des-hydroxy-des-methoxy analog 6-acetyl-2,2-dimethylchroman-4-one has been quantitatively profiled across four human cancer cell lines in a recent study [1]. This analog exhibited moderate anti-proliferative activity: IC50 32.12 ± 2.59 µg/mL (HCT116 colorectal), 46.60 ± 2.38 µg/mL (HepG2 liver), 52.22 ± 2.76 µg/mL (MDA-MB-231 breast), and 33.87 ± 2.60 µg/mL (PC9 lung) at 48 h [1]. By comparison, the most potent compound in the same study, cyclobrachycoumarin, showed IC50 values of 16.31–56.47 µg/mL across these lines [1]. Importantly, the target compound's additional 7-OH and 5-OCH₃ substituents are expected to alter both potency and selectivity relative to this baseline, based on well-established SAR for chromanone and flavonoid scaffolds where hydroxylation/methoxylation pattern is a primary determinant of cytotoxicity [2]. This is a class-level inference; direct comparative cytotoxicity data for the target compound versus this or any other analog are not yet available in the public domain.

cytotoxicity cancer cell lines anti-proliferative chromanone scaffold

Best Research and Industrial Application Scenarios for 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one (CAS 124360-59-4)


Synthetic Intermediate for Pyranocoumarin Natural Product Derivatization

As documented by Prasad et al. (1988), the compound serves as a direct precursor (compound 8) for dihydrospatheliachromene synthesis via deacylation, bypassing the multi-step Kostanecki-Robinson sequence required when starting from the 5,7-dihydroxy analog [1]. Laboratories constructing pyranocoumarin-focused compound libraries or pursuing total synthesis of chroman-derived natural products benefit from the pre-installed 5-methoxy group, which eliminates a late-stage selective O-methylation and the attendant regioselectivity challenges. Procurement of this specific intermediate is justified when the synthetic target carries a 5-methoxy-7-hydroxy aromatic substitution pattern.

Structure-Activity Relationship (SAR) Studies on Chroman-4-one Scaffolds Requiring Defined Substitution Patterns

For medicinal chemistry programs exploring chroman-4-one-based inhibitors (e.g., cannabinoid receptors, kinases, sirtuins), the 6-acetyl-7-hydroxy-5-methoxy substitution pattern offers a defined hydrogen-bond donor/acceptor arrangement (1 HBD, 5 HBA) and a titratable phenolic group (predicted pKa 7.60) that differs systematically from the more common 5,7-dihydroxy or 6-acetyl-only analogs . The ARKIVOC 2014 study demonstrated that 5-OH vs. 7-OH regiochemistry alone determines cannabinoid receptor subtype selectivity in 2,2-dimethylchroman-4-ones [2]. The target compound fills a specific SAR vector—monohydroxy, monomethoxy, C6-acetyl—that is underrepresented in commercially available chromanone screening collections and cannot be approximated by mixing results from the dihydroxy and des-hydroxy analogs.

Biophysical and Formulation Pre-Development Studies Requiring an Ionizable Chromanone Probe

The predicted pKa of 7.60 ± 0.40 makes the target compound a useful probe for studying pH-dependent solubility, logD, and plasma protein binding of chromanone derivatives in the physiologically relevant pH range [1]. Unlike the non-ionizable 6-acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7), the target compound can exist in both neutral and anionic forms across pH 6.5–8.0, enabling formulation scientists to assess the impact of phenolic ionization on permeability, metabolic stability, and excipient compatibility. This application is specific to the target compound and cannot be fulfilled by the des-hydroxy analog.

Antioxidant Mechanism Studies Leveraging the 7-Hydroxy-6-Acetyl Ortho Motif

The ortho relationship between the 7-hydroxy and 6-acetyl groups creates an intramolecular hydrogen-bonded motif analogous to that found in bioactive acetophenones and flavonoids with radical-scavenging activity . Although direct quantitative DPPH or FRAP data for the target compound are not available from peer-reviewed sources as of this assessment, the structural features predict hydrogen-atom transfer (HAT) and single-electron transfer (SET) antioxidant capacity that would differ from analogs lacking this ortho arrangement . Researchers investigating structure-antioxidant relationships in chromanones should procure this compound as a defined probe for the 6-acetyl-7-hydroxy pharmacophore combination.

Quote Request

Request a Quote for 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.